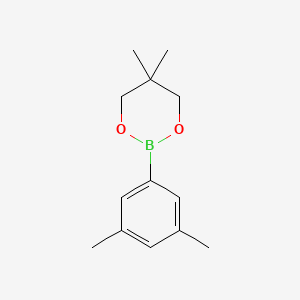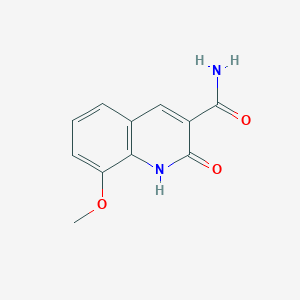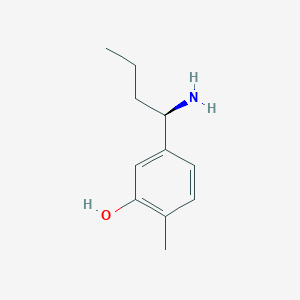![molecular formula C56H67BN2 B12964549 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of adamantane, tert-butyl groups, and a boranaphthoanthracene core, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves multiple steps, including the formation of the adamantane derivative, the introduction of tert-butyl groups, and the construction of the boranaphthoanthracene core. Common synthetic routes include:
Reduction and Hydrobromination: The ester is reduced to alcohol, followed by hydrobromination and dehydrobromination to produce the desired intermediate.
Oxidative Dehydrogenation: This method involves the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the adamantane and tert-butyl sites.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dehydroadamantane: A compound with similar adamantane structure but different functional groups.
4-(2-Adamantylidene)naphthalene-1(4H)-one: Another adamantane derivative with distinct reactivity.
Propiedades
Fórmula molecular |
C56H67BN2 |
|---|---|
Peso molecular |
779.0 g/mol |
Nombre IUPAC |
11-(1-adamantyl)-4,18-ditert-butyl-8,14-bis(4-tert-butylphenyl)-8,14-diaza-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C56H67BN2/c1-52(2,3)38-13-19-43(20-14-38)58-47-23-17-40(54(7,8)9)28-45(47)57-46-29-41(55(10,11)12)18-24-48(46)59(44-21-15-39(16-22-44)53(4,5)6)50-31-42(30-49(58)51(50)57)56-32-35-25-36(33-56)27-37(26-35)34-56/h13-24,28-31,35-37H,25-27,32-34H2,1-12H3 |
Clave InChI |
CNBBKIXYFWECBJ-UHFFFAOYSA-N |
SMILES canónico |
B12C3=C(C=CC(=C3)C(C)(C)C)N(C4=CC(=CC(=C41)N(C5=C2C=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C)C78CC9CC(C7)CC(C9)C8)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


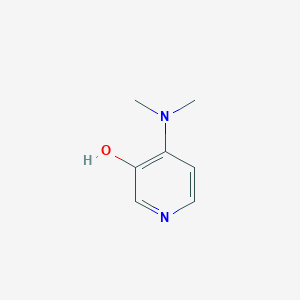
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
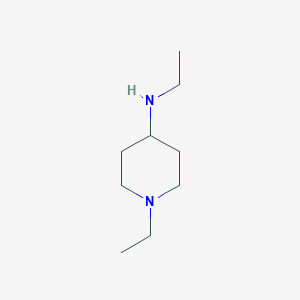
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)
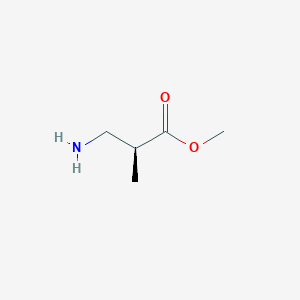
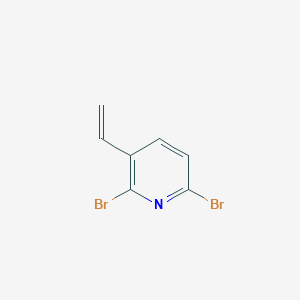
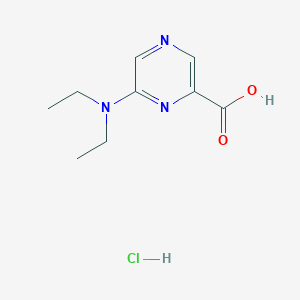
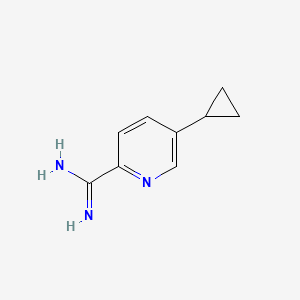
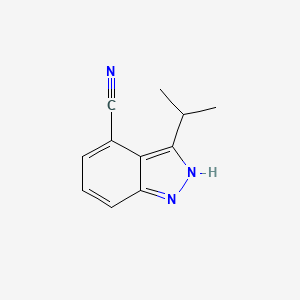
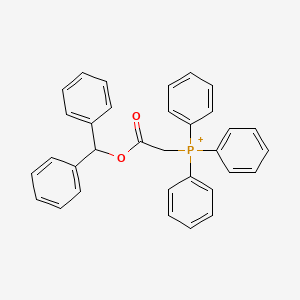
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
